1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea
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Overview
Description
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea, commonly known as BMIU, is a chemical compound belonging to the class of substituted ureas. Isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions, is an important family due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of 1,3-disubstituted and 1,3,3-trisubstituted ureas was carried out by reacting 1-iso-cyanatomethyladamantane with 3,5-disubstituted isoxazoles . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Antimicrobial Activity
Compounds similar to “1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea”, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant efficacy against bacterial and fungal pathogens .
Inhibition of Cancer Cell Proliferation
1-benzhydryl-sulfonyl-piperazine derivatives, which share a similar structure to the compound , have been evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation .
Anticonvulsant Properties
Another related compound, 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide derivatives, was synthesized and found to meet the structural requirements essential for anticonvulsant properties .
Mechanism of Action
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
1-benzhydryl-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-15-19(26-24-16)13-8-14-22-21(25)23-20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,15,20H,8,13-14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHJHNUIKWTEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea |
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